(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is a chiral amine compound characterized by the presence of a difluorocyclopentyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine typically involves the following steps:
Formation of the Difluorocyclopentyl Intermediate: The difluorocyclopentyl group can be synthesized through a series of fluorination reactions starting from cyclopentane derivatives.
Coupling with Propan-1-amine: The difluorocyclopentyl intermediate is then coupled with a suitable propan-1-amine precursor under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted difluorocyclopentyl derivatives.
Scientific Research Applications
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorocyclopentyl)methanamine
- (2,2-Difluorocyclopropyl)methanamine
- (2,2-Difluoroethyl)amine
Uniqueness
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the difluorocyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.